molecular formula C11H14N4S2 B12812385 5-(Mesityldithio)-1-methyl-1H-tetraazole CAS No. 52065-83-5

5-(Mesityldithio)-1-methyl-1H-tetraazole

Cat. No.: B12812385
CAS No.: 52065-83-5
M. Wt: 266.4 g/mol
InChI Key: ZTRCDXYYHICQGI-UHFFFAOYSA-N
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Description

5-(Mesityldithio)-1-methyl-1H-tetraazole is a heterocyclic compound that features a tetraazole ring substituted with a mesityldithio group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Mesityldithio)-1-methyl-1H-tetraazole typically involves the reaction of mesityl chloride with sodium azide in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the tetraazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Mesityldithio)-1-methyl-1H-tetraazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the mesityldithio group to thiols or other reduced forms.

    Substitution: The tetraazole ring can participate in nucleophilic substitution reactions, where the mesityldithio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted tetraazole derivatives.

Scientific Research Applications

5-(Mesityldithio)-1-methyl-1H-tetraazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(Mesityldithio)-1-methyl-1H-tetraazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The mesityldithio group can form covalent bonds with thiol groups in proteins, potentially altering their function. The tetraazole ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Phenylthio)-1-methyl-1H-tetraazole
  • 5-(Benzylthio)-1-methyl-1H-tetraazole
  • 5-(Tert-butylthio)-1-methyl-1H-tetraazole

Uniqueness

5-(Mesityldithio)-1-methyl-1H-tetraazole is unique due to the presence of the mesityldithio group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may have different substituents on the tetraazole ring, leading to variations in reactivity and biological activity.

Properties

CAS No.

52065-83-5

Molecular Formula

C11H14N4S2

Molecular Weight

266.4 g/mol

IUPAC Name

1-methyl-5-[(2,4,6-trimethylphenyl)disulfanyl]tetrazole

InChI

InChI=1S/C11H14N4S2/c1-7-5-8(2)10(9(3)6-7)16-17-11-12-13-14-15(11)4/h5-6H,1-4H3

InChI Key

ZTRCDXYYHICQGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)SSC2=NN=NN2C)C

Origin of Product

United States

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